REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17]>O1CCCC1>[C:2]1([NH:1][C:15](=[O:19])[CH:16]([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
56.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
TEMPERATURE
|
Details
|
Then, under cooling in ice
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
this mixture was subjected to suction filtration
|
Type
|
CUSTOM
|
Details
|
to give a filtrate
|
Type
|
WASH
|
Details
|
The resulting filtrate was washed with water
|
Type
|
ADDITION
|
Details
|
saturated saline, and anhydrate magnesium sulfate was added
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
After the drying, the mixture was subjected to gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated, so that N-phenylisobutyramide
|
Type
|
CUSTOM
|
Details
|
was prepared (a white solid, yield: 91%)
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |